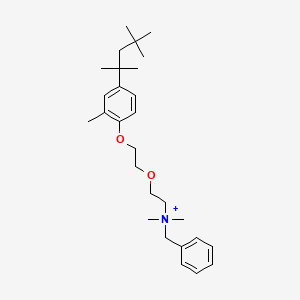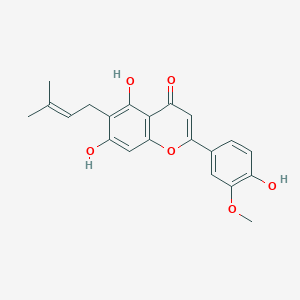
大麻黄素 B
描述
Cannflavin B is a flavonoid unique to hemp sprouts . It’s one of the 23 flavonoids that have been identified in cannabis . Cannflavins are a group of prenylflavonoids derived from Cannabis sativa L . They are unrelated to THC and other cannabinoids .
Synthesis Analysis
Cannflavins A and B are biosynthesized by prenylation of chrysoeriol . An aromatic prenyltransferase from C. sativa (CsPT3) was identified that catalyzes the regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to the methylated flavone, chrysoeriol, to produce cannflavins A and B, respectively .科学研究应用
Anti-Inflammatory Properties
Cannflavin B, like its counterpart Cannflavin A, is known for its potent anti-inflammatory properties . It inhibits the production of PGE2, a compound implicated in driving inflammation and inflammatory disease processes . This makes it potentially useful in the treatment of various inflammatory conditions.
Anti-Cancer Effects
Research has indicated that Cannflavin B can reduce the viability of taxol-resistant breast cancer cells . This suggests that it could be used in conjunction with other treatments to enhance their effectiveness against certain types of cancer.
Immunotherapy Agent in Pancreatic Cancer
A study showed that isocannflavin B, a variant of Cannflavin B, was an effective immunotherapy agent in pancreatic cancer cell models . This effect was most significant when isocannflavin B was attached to a radiotherapy biomaterial, a traditional cancer treatment .
Metabolomic Research
Cannflavin B is part of the chemical classification of Cannabis, which includes diverse chemical classes that vary in abundance among all its varieties . Its presence contributes to the chemical intricacy and the resultant medicinal qualities of the plant .
Analytical Reference Standard
Cannflavin B is used as an analytical reference standard in research and forensic applications . It helps in the estimation and analysis of other compounds.
Potential Role in Cannabis Strain Selection
The presence and concentration of Cannflavin B in different Cannabis strains could influence the selection of certain varieties for medicinal use . This is due to the distinctive chemical profiles beyond cannabinoids in Cannabis strains .
作用机制
Target of Action
Cannflavin B, also known as Canniflavone, is a prenylated flavone derived from Cannabis sativa L. . The primary targets of Cannflavin B are prostaglandins . Prostaglandins are a group of lipids that play a crucial role in inflammation and are associated with inflammatory diseases .
Mode of Action
Cannflavin B exhibits potent anti-inflammatory activity by inhibiting the production of prostaglandins . This inhibition disrupts the inflammatory response, thereby potentially alleviating symptoms of inflammatory diseases .
Biochemical Pathways
The biosynthesis of Cannflavin B involves a unique genetic biosynthetic pathway in the cannabis plant, seen as a branch of the general flavone pathway . This pathway involves the transformation of one of the general plant flavones into the cannabis-specific flavone (Cannflavin B) through methylation and prenylation reactions . These modifications enhance cellular retention and access to various cell targets .
Pharmacokinetics
It’s known that only a small amount of cannflavins can be extracted from the cannabis plant , which may impact their bioavailability.
Result of Action
The primary result of Cannflavin B’s action is its potent anti-inflammatory activity . By inhibiting the production of prostaglandins, Cannflavin B disrupts the inflammatory response, which could potentially alleviate symptoms of inflammatory diseases .
Action Environment
The production and accumulation of Cannflavin B in the cannabis plant can be influenced by various environmental factors, such as light spectra . For instance, ultraviolet (UV) radiation shows potential in stimulating cannabinoid biosynthesis in cannabis trichomes . Therefore, environmental factors can influence the action, efficacy, and stability of Cannflavin B.
安全和危害
未来方向
Cannflavin B has shown promising results in reducing the viability of taxol-resistant breast cancer cells . It can act synergistically with cannabinoids and paclitaxel . Future studies should be completed in in vivo models to confirm the anti-cancer effects of cannflavin A and B . There is growing evidence to demonstrate that cannflavins may have significant therapeutic potentials in a number of research areas .
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUTZUASDSIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317814 | |
| Record name | Cannaflavin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannflavin B | |
CAS RN |
76735-58-5 | |
| Record name | Cannflavin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannflavin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biosynthesis of Cannflavin B?
A1: Cannflavin B is biosynthesized in Cannabis sativa through a specific branch of the flavonoid pathway. [] The process involves two key enzymes:
- CsOMT21 (O-methyltransferase): This enzyme converts the common plant flavonoid luteolin into chrysoeriol. []
- CsPT3 (Aromatic prenyltransferase): CsPT3 catalyzes the addition of dimethylallyl diphosphate (DMAPP) to chrysoeriol, resulting in the formation of Cannflavin B. []
Q2: How potent is Cannflavin B as an anti-inflammatory agent compared to other compounds?
A2: Cannflavin A and Cannflavin B have been identified as potent anti-inflammatory agents. Notably, they exhibit 30 times the anti-inflammatory activity of aspirin in inhibiting prostaglandin E2 production. []
Q3: What is the molecular formula and weight of Cannflavin B?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cannflavin B, they provide its chemical name: 8-Prenyl-4',5,7-trihydroxyflavone. Based on this, we can deduce its molecular formula to be C20H20O5 and its molecular weight to be 336.37 g/mol.
Q4: Has Cannflavin B been isolated from any Cannabis strain? What other related compounds have been found alongside it?
A4: Yes, Cannflavin B has been successfully isolated from a high potency variety of Cannabis sativa L. along with other compounds like cannabigerolic acid, cannabigerol, cannabispirone, and dehydrocannabifuran. [] Additionally, a new cannabinoid derivative, 2α-hydroxy-Δ3,7-cannabitriol, was isolated from the industrial hemp cultivar Futura 75 alongside Cannflavin B. []
Q5: Are there any known structural isomers of Cannflavin B? How are they distinguished?
A5: Yes, Cannflavin B has an isomer called isocannflavin B. They differ in the position of the prenyl group on the flavone core. Cannflavin B has the prenyl group at the 8-position, while isocannflavin B has it at the 6-position. [] These isomers can be distinguished through spectroscopic analysis, particularly by NMR. []
Q6: What is the significance of the prenyl group in Cannflavin B's structure?
A6: While the provided abstracts don't directly address the prenyl group's specific function, they highlight its importance in Cannflavin B's biosynthesis. The prenylation of chrysoeriol by CsPT3 is a key step in the formation of Cannflavin B. [] Further research is needed to fully elucidate the prenyl group's contribution to Cannflavin B's biological activity.
Q7: Does the presence of Cannflavin B in Cannabis impact its overall pharmacological profile?
A7: While the provided abstracts don't explicitly confirm this, research suggests that non-cannabinoid compounds like Cannflavin B could potentially influence the overall pharmacological effects of Cannabis. This is particularly relevant considering the structural similarities and potential biogenetic relationships between bibenzyls, cannabinoids, and flavonoids found in Cannabis. []
Q8: What analytical techniques are commonly used to characterize and quantify Cannflavin B?
A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate, characterize, and quantify Cannflavin B. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze the essential oil composition of Cannabis, which may contain other related compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



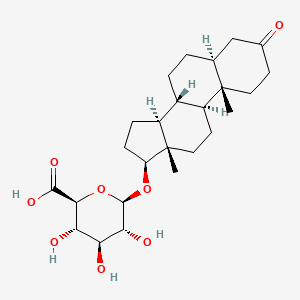

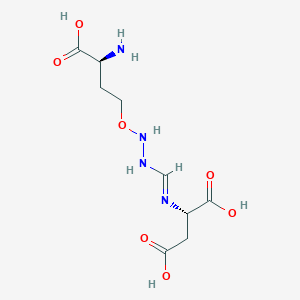



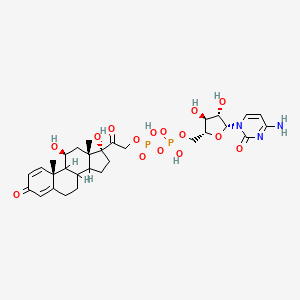
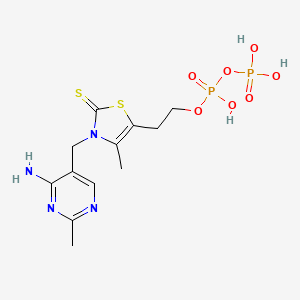
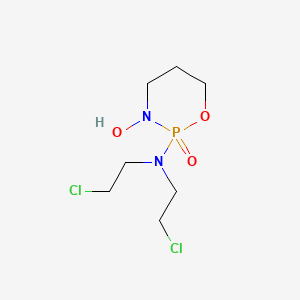

![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)

